molecular formula C12H16N2O B3319229 (S)-4-((S)-sec-Butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole CAS No. 108915-03-3

(S)-4-((S)-sec-Butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole

Cat. No.: B3319229
CAS No.: 108915-03-3
M. Wt: 204.27 g/mol
InChI Key: HACGYFCGBPVQLQ-GXSJLCMTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-4-((S)-sec-Butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole is a chiral pyridinooxazoline (PyOx) ligand of high interest in the field of asymmetric synthesis . This compound belongs to a class of bidentate dinitrogen ligands that are widely used to induce enantioselectivity in transition metal-catalyzed reactions . Its structure features a stereochemically defined sec-butyl group at the 4-position and a pyridin-2-yl substituent at the 2-position of the oxazoline ring, an architecture critical for modulating steric and electronic interactions with metal centers to achieve high reactivity and selectivity . A key application of this and related PyOx ligands is in the palladium-catalyzed asymmetric conjugate addition of arylboronic acids to cyclic, β,β-disubstituted enones, facilitating the construction of molecules with challenging β-benzylic quaternary stereocenters in high yields and enantioselectivities . The stereochemistry of the substituents on the oxazoline ring is paramount for its performance, enabling fine-tuning for specific catalytic systems . The compound has a molecular formula of C₁₂H₁₆N₂O and a molecular weight of 204.27 g/mol . For stability, it is recommended to store this reagent in a dark place under an inert atmosphere at 2-8°C . This product is intended for research purposes and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic applications .

Properties

IUPAC Name

(4S)-4-[(2S)-butan-2-yl]-2-pyridin-2-yl-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-3-9(2)11-8-15-12(14-11)10-6-4-5-7-13-10/h4-7,9,11H,3,8H2,1-2H3/t9-,11+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HACGYFCGBPVQLQ-GXSJLCMTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1COC(=N1)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@H]1COC(=N1)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-((S)-sec-Butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a sec-butylamine derivative with a pyridine-2-carboxylic acid derivative in the presence of a dehydrating agent. The reaction is carried out under reflux conditions, and the resulting intermediate undergoes cyclization to form the oxazole ring.

Industrial Production Methods

Industrial production of (S)-4-((S)-sec-Butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, chiral resolution techniques may be employed to obtain the desired enantiomer in high enantiomeric excess.

Chemical Reactions Analysis

Types of Reactions

(S)-4-((S)-sec-Butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of dihydrooxazole derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with higher oxidation states, while reduction may produce dihydrooxazole derivatives.

Scientific Research Applications

(S)-4-((S)-sec-Butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (S)-4-((S)-sec-Butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar PyOx Ligands

Structural and Functional Variations

PyOx ligands are distinguished by substituents at the 4- and 2-positions. Below is a comparative analysis of key analogs:

Table 1: Structural and Catalytic Properties of PyOx Ligands
Compound Name Substituents (4-/2-positions) Molecular Weight Key Applications Enantioselectivity (%) Stability Notes
(S)-4-((S)-sec-Butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole (Target) sec-Butyl / Pyridin-2-yl 204.27 Asymmetric C–H activation (potential) N/A (understudied) Likely moderate hydrolysis resistance
(S)-4-(tert-Butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) tert-Butyl / Pyridin-2-yl 220.30 Conjugate addition of arylboronic acids Up to 99% ee Hydrolyzes under acidic conditions
(S)-4-((R)-sec-Butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole (R)-sec-Butyl / Pyridin-2-yl 204.27 Asymmetric catalysis (stereodivergent) Varies by reaction Similar to target
(S)-4-(tert-Butyl)-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole (L1) tert-Butyl / 5-CF3-Pyridin-2-yl 288.29 Asymmetric C–H activation 92% ee Enhanced stability due to CF3 group
(S)-4-Isopropyl-2-(4-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole Isopropyl / 4-CF3-Pyridin-2-yl 272.27 Specialty catalysis (e.g., radical capture) N/A High purity grades available

Catalytic Performance

  • (S)-t-BuPyOx: Demonstrated high efficiency in palladium-catalyzed conjugate additions, tolerating water and oxygen while achieving >99% ee in cyclic enone functionalization .
  • Trifluoromethyl Analog (L1): Exhibited superior activity in palladium-catalyzed C–H activation due to the electron-withdrawing CF3 group, which stabilizes intermediates and enhances turnover .

Stability and Handling

  • Hydrolysis Resistance : The tert-butyl ligand ((S)-t-BuPyOx) is prone to hydrolysis under acidic conditions, yielding amide byproducts . In contrast, CF3-substituted ligands (e.g., L1) show improved stability due to reduced nucleophilic susceptibility .
  • Storage : Most PyOx ligands require inert atmospheres and low temperatures (2–8°C) to prevent decomposition .

Biological Activity

(S)-4-((S)-sec-Butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, supported by relevant research findings, data tables, and case studies.

  • Molecular Formula : C13_{13}H18_{18}N2_2O
  • Molecular Weight : 218.29 g/mol
  • CAS Number : 217653-28-6

The biological activity of (S)-4-((S)-sec-Butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole is primarily attributed to its structural features, which include a pyridine ring and a dihydrooxazole moiety. These components are known to interact with various biological targets, including enzymes and receptors involved in disease pathways.

Antifungal Activity

Recent studies have highlighted the antifungal properties of similar compounds in the dihydrooxazole class. For instance, derivatives such as 4-phenyl-4,5-dihydrooxazole demonstrated broad-spectrum antifungal activity against strains like Candida albicans and Aspergillus fumigatus, with minimum inhibitory concentration (MIC) values ranging from 0.03 to 2 μg/mL . Although specific data on (S)-4-((S)-sec-Butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole is limited, its structural similarities suggest potential antifungal efficacy.

Case Studies and Research Findings

  • Case Study on Antimicrobial Efficacy :
    A study focused on the synthesis and evaluation of various dihydrooxazole derivatives found that compounds with pyridine substitutions exhibited enhanced antimicrobial properties. The research indicated that modifications in the alkyl groups significantly influenced the biological activity .
  • Pharmacokinetic Properties :
    Preliminary pharmacokinetic evaluations of related compounds suggest favorable absorption and metabolic stability. For example, compounds similar to (S)-4-((S)-sec-Butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole showed half-lives ranging from 69 to 80 minutes in human liver microsomes, indicating potential for further development in therapeutic applications .

Data Table: Biological Activity Summary

Compound NameActivity TypeMIC Range (μg/mL)Reference
4-Pyrazolyl-DihydrooxazoleAntifungal0.03 - 0.5
Dihydrooxazole DerivativeAntimicrobial0.25 - 2
Related Compound A31PharmacokineticHalf-life: 80.5 min

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (S)-4-((S)-sec-Butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole, and how do reaction conditions influence enantiomeric purity?

  • Methodological Answer : Synthesis typically involves multi-step protocols starting from chiral precursors like (S)-(+)-2-phenylglycinol. Key steps include cyclization under anhydrous conditions (e.g., using thionyl chloride or Burgess reagent) and stereoselective alkylation. For example, a three-stage process with yields of 83.2–94.5% per step has been reported for similar dihydrooxazoles, with purity >99% achieved via recrystallization in ethanol/water mixtures . Enantiomeric excess is validated using polarimetry and chiral HPLC .

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) resolves stereochemistry and substituent positions. Infrared (IR) spectroscopy confirms functional groups (e.g., C=N stretch at ~1650 cm⁻¹). Mass spectrometry (GC-MS or LC-MS) verifies molecular weight and fragmentation patterns. For example, pyridinyl protons in analogous compounds exhibit distinct downfield shifts (δ 8.2–8.7 ppm) in ¹H NMR .

Advanced Research Questions

Q. How do steric and electronic effects of the sec-butyl and pyridinyl substituents influence the compound’s reactivity in catalytic applications?

  • Methodological Answer : The sec-butyl group introduces steric hindrance, reducing nucleophilic attack at the oxazole ring’s 4-position. Pyridinyl’s electron-withdrawing nature enhances electrophilicity at the 2-position, enabling regioselective functionalization. Computational studies (DFT or MD simulations) can model these effects, while experimental validation involves kinetic studies of substitution reactions (e.g., SNAr with Grignard reagents) .

Q. What strategies resolve contradictions in reported enantioselectivity data for dihydrooxazole derivatives?

  • Methodological Answer : Discrepancies often arise from solvent polarity or catalyst choice. For instance, using chiral auxiliaries like (R)-BINOL in asymmetric alkylation improves enantioselectivity (>90% ee) compared to non-chiral catalysts. Systematic screening of reaction parameters (temperature, solvent, catalyst loading) and cross-validation via circular dichroism (CD) spectroscopy are critical .

Q. How does the compound’s conformation affect its binding affinity to biological targets (e.g., enzymes)?

  • Methodological Answer : Molecular docking studies (AutoDock Vina, Schrödinger Suite) predict binding modes. For example, the oxazole ring’s planar structure allows π-π stacking with aromatic residues in enzyme active sites. In vitro assays (e.g., fluorescence polarization) quantify binding constants (Kd), while mutational analysis identifies critical residues for interaction .

Critical Analysis of Contradictions

  • Stereochemical Stability : reports high enantiopurity (>99%) via polarimetry, while notes potential racemization under acidic conditions. This discrepancy highlights the need for pH-controlled reaction environments .
  • Biological Activity : While emphasizes enzyme inhibition, other studies (e.g., ) show limited activity in antimicrobial assays. Target specificity and assay conditions (e.g., bacterial strain selection) may explain these differences .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-4-((S)-sec-Butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole
Reactant of Route 2
(S)-4-((S)-sec-Butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.